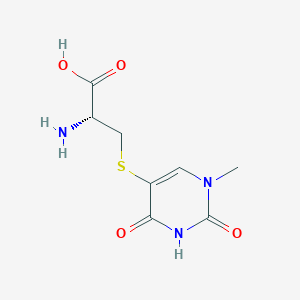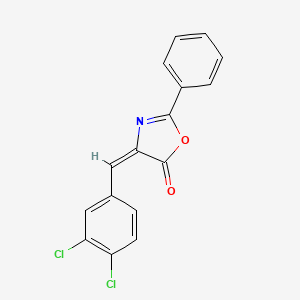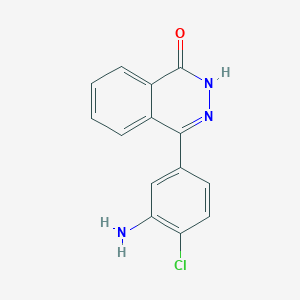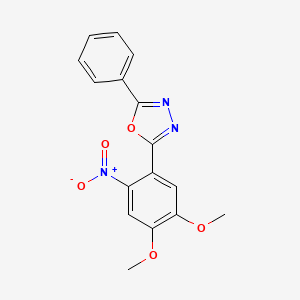![molecular formula C14H15NO3S B12895652 3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 92248-75-4](/img/structure/B12895652.png)
3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one is a complex organic compound with a unique structure that includes an acetyl group, a benzylthio group, and a hydroxy group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl, benzylthio, and hydroxy groups through various chemical reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.
Scientific Research Applications
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and benzylthio groups may play a role in modulating the compound’s activity by interacting with enzymes or receptors. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-methylbenzonitrile: Similar structure but lacks the benzylthio and hydroxy groups.
4-Acetyl-2-methylbenzamide: Contains an amide group instead of the benzylthio group.
4-Acetylbenzoic acid: Similar acetyl group but different overall structure.
Uniqueness
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one is unique due to the presence of the benzylthio and hydroxy groups attached to the pyrrolone ring
Properties
CAS No. |
92248-75-4 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H15NO3S/c1-9(16)12-13(17)11(15-14(12)18)8-19-7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,15,18) |
InChI Key |
JERUGPDDBUZQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(NC1=O)CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)








![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)


